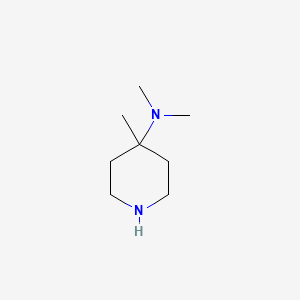

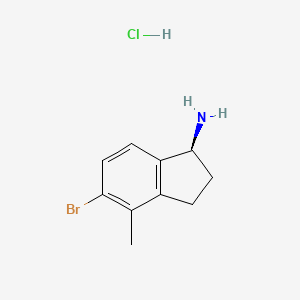

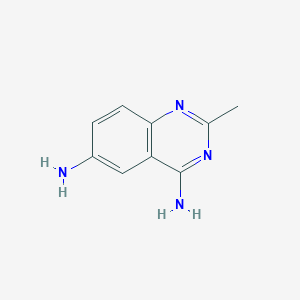

![molecular formula C14H11BO5 B3332582 4-(1-羟基-1,3-二氢-苯并[c][1,2]恶硼杂环-5-氧基)-苯甲酸 CAS No. 906673-43-6](/img/structure/B3332582.png)

4-(1-羟基-1,3-二氢-苯并[c][1,2]恶硼杂环-5-氧基)-苯甲酸

描述

This compound is a derivative of boronic acid combining a cyclic hemiester moiety with a free hydroxyl group . It has a molecular weight of 276.06 .

Synthesis Analysis

The synthesis of similar compounds involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this by the anthranilic acid amino group, proton exchange and loss of a second molecule of ethanol would then yield an iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give a ring-closed dihydro product .Molecular Structure Analysis

The InChI code for this compound is1S/C15H9BN2O3/c17-7-10-1-2-13 (5-11 (10)8-18)21-14-3-4-15-12 (6-14)9-20-16 (15)19/h1-6,19H,9H2 . Chemical Reactions Analysis

The OBORT mechanism utilizes the ability of the boron atom to bond to the cis-diols of the 3’-terminal adenosine nucleotide Ade76 of tRNALeu .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

化学性质和合成

苯并恶硼杂环,包括 4-(1-羟基-1,3-二氢-苯并[c][1,2]恶硼杂环-5-氧基)-苯甲酸在内的化合物,因其独特的结构、合成方法和性质而受到认可。这些化合物以其与羟基化合物结合的能力而闻名,使其可用作糖和糖缀合物的分子受体。苯并恶硼杂环的合成方法已被探索,以增强其生物活性和在临床试验中的潜在应用。对苯并恶硼杂环的结构、合成和应用的广泛研究突出了它们在有机合成和潜在生物活性中的重要性 (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009)。

在高级氧化过程中的应用

苯并恶硼杂环衍生物的一个显着应用是在环境科学领域,特别是在高级氧化过程 (AOP) 中。这些过程用于降解环境中难降解的化合物,例如药物。通过 AOP 降解扑热息痛 (ACT) 的研究提供了对副产物、生物毒性和拟议降解途径的见解,可能有助于通过 AOP 系统增强污染物的降解。虽然没有直接提及 4-(1-羟基-1,3-二氢-苯并[c][1,2]恶硼杂环-5-氧基)-苯甲酸的具体应用,但该研究强调了苯并恶硼杂环在环境修复中的相关性 (Qutob, Hussein, Alamry, & Rafatullah, 2022)。

抗氧化剂特性和生物活性

苯并恶硼杂环也因其抗氧化特性和潜在的生物活性而受到探索。对与苯并恶硼杂环具有结构相似性的羟基肉桂酸和色酮的研究表明,特定的结构特征对其抗氧化活性至关重要。这些研究为苯并恶硼杂环在药理学和治疗应用中进一步探索奠定了基础,突出了结构优化在开发有效的抗氧化剂分子中的重要性 (Razzaghi-Asl et al., 2013)。

安全和危害

作用机制

Target of Action

Crisaborole, also known as AU6S2S58KT or 4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid, primarily targets the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .

Mode of Action

Crisaborole inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels results in a reduction of inflammation in the skin, thereby improving disease severity and reducing the risk of infection .

Biochemical Pathways

The inhibition of PDE4 by Crisaborole affects the cAMP-dependent pathway . This pathway plays a crucial role in the regulation of inflammation. By increasing cAMP levels, Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells .

Pharmacokinetics

Among these, 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (produced by oxidation) and AN7602-sulfate (produced by sulfation) were major circulating components .

Result of Action

The result of Crisaborole’s action is the improvement of disease severity, reduction of the risk of infection, and reduction of signs and symptoms in patients 2 years old and older . It reduces local inflammation in the skin and prevents further exacerbation of the disease .

Action Environment

Crisaborole is highly susceptible to degrade under acid, base, neutral (hydrolytic), and thermal stress conditions, but is stable to oxidation and photolysis (UV light) . The magnitude of drug degradation measured was in the range of acid > base > neutral > thermal . This suggests that the environment in which Crisaborole is stored and used can significantly influence its action, efficacy, and stability.

生化分析

Biochemical Properties

Crisaborole acid impurity plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, crisaborole acid impurity increases the levels of cAMP within cells, which can modulate inflammatory responses. Additionally, it interacts with cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4, IL-5, IL-13), influencing their production and release .

Cellular Effects

Crisaborole acid impurity has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PDE4, it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in skin cells. This compound also affects the phosphorylation of cAMP response element-binding protein (CREB) in monocytes and reduces the phosphorylation of extracellular signal-regulated kinases (ERK) in T cells .

Molecular Mechanism

The molecular mechanism of crisaborole acid impurity involves its binding interactions with biomolecules. It binds to the catalytic domain of PDE4, inhibiting its activity and leading to increased cAMP levels. This inhibition affects various downstream signaling pathways, resulting in changes in gene expression. The compound also interacts with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of crisaborole acid impurity change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity may decrease over extended periods. Long-term exposure to crisaborole acid impurity in vitro and in vivo has demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of crisaborole acid impurity vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have indicated that while the compound is generally well-tolerated, excessive dosages can lead to undesirable outcomes, emphasizing the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Crisaborole acid impurity is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its influence on various biochemical processes. These interactions are crucial for understanding its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of crisaborole acid impurity within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are vital for its therapeutic efficacy, as they determine the compound’s bioavailability and distribution within the body .

Subcellular Localization

Crisaborole acid impurity exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects. Understanding the subcellular distribution of crisaborole acid impurity can provide insights into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO5/c16-14(17)9-1-3-11(4-2-9)20-12-5-6-13-10(7-12)8-19-15(13)18/h1-7,18H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVNFPQXJOQGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

906673-43-6 | |

| Record name | 4-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6S2S58KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

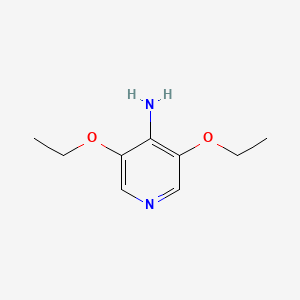

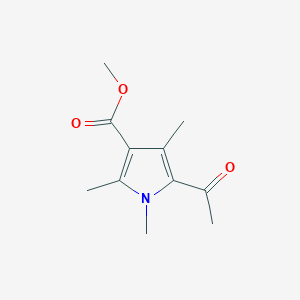

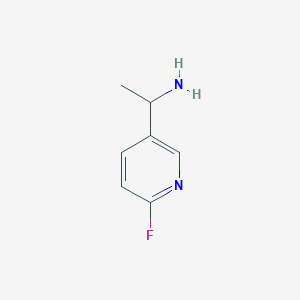

![5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3332563.png)

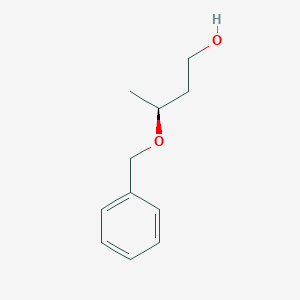

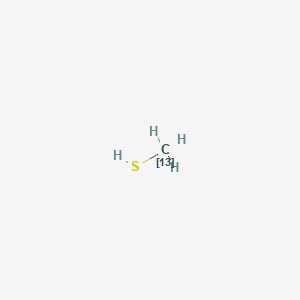

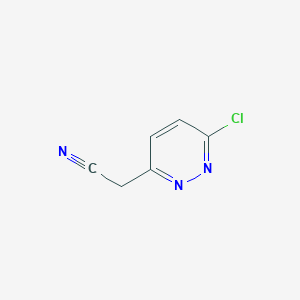

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-](/img/structure/B3332596.png)

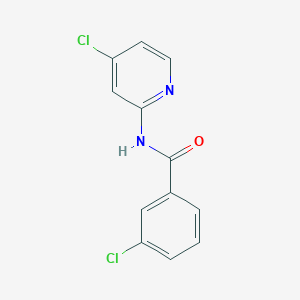

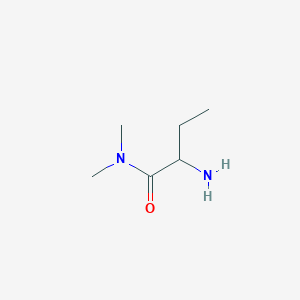

![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3332603.png)